molecular formula C9H10FNO5S B13551845 3-[(fluorosulfonyl)oxy]phenylN-ethylcarbamate

3-[(fluorosulfonyl)oxy]phenylN-ethylcarbamate

Cat. No.: B13551845
M. Wt: 263.24 g/mol
InChI Key: BPARPABCEMHDDO-UHFFFAOYSA-N
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Description

3-[(fluorosulfonyl)oxy]phenyl N-ethylcarbamate is a chemical compound that features a fluorosulfonyl group attached to a phenyl ring, which is further connected to an N-ethylcarbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of fluorosulfonylating reagents such as sulfuryl fluoride gas (SO₂F₂) or solid reagents like FDIT and AISF . These reagents facilitate the formation of the C-SO₂F bond, which is crucial for the synthesis of the desired compound.

Industrial Production Methods

Industrial production of 3-[(fluorosulfonyl)oxy]phenyl N-ethylcarbamate may involve large-scale reactions using similar fluorosulfonylating reagents under controlled conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(fluorosulfonyl)oxy]phenyl N-ethylcarbamate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Hydrolysis: The compound can hydrolyze under acidic or basic conditions, leading to the formation of phenol derivatives and other by-products.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield sulfonamide or sulfonate derivatives, while oxidation reactions can produce sulfonic acids.

Scientific Research Applications

3-[(fluorosulfonyl)oxy]phenyl N-ethylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(fluorosulfonyl)oxy]phenyl N-ethylcarbamate involves its interaction with specific molecular targets. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. This interaction can influence various biological pathways, making the compound useful for studying protein function and developing therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(fluorosulfonyl)oxy]phenyl N-ethylcarbamate is unique due to the presence of both the fluorosulfonyl and N-ethylcarbamate groups, which confer distinct chemical properties and reactivity. This combination makes it particularly valuable for applications requiring specific interactions with biological molecules or for the synthesis of complex organic compounds.

Properties

Molecular Formula

C9H10FNO5S

Molecular Weight

263.24 g/mol

IUPAC Name

(3-fluorosulfonyloxyphenyl) N-ethylcarbamate

InChI

InChI=1S/C9H10FNO5S/c1-2-11-9(12)15-7-4-3-5-8(6-7)16-17(10,13)14/h3-6H,2H2,1H3,(H,11,12)

InChI Key

BPARPABCEMHDDO-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)OC1=CC(=CC=C1)OS(=O)(=O)F

Origin of Product

United States

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